![molecular formula C9H6ClNO3 B1432509 Methyl 6-chlorobenzo[d]oxazole-2-carboxylate CAS No. 1538430-09-9](/img/structure/B1432509.png)

Methyl 6-chlorobenzo[d]oxazole-2-carboxylate

Descripción general

Descripción

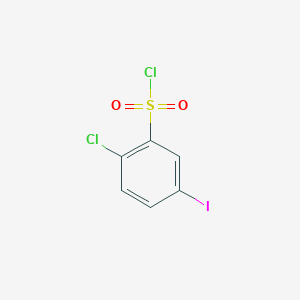

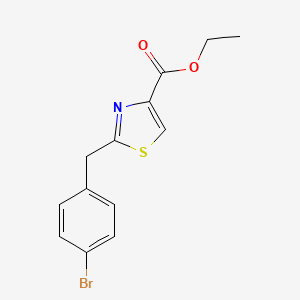

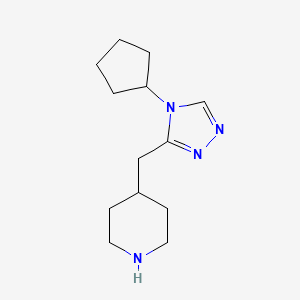

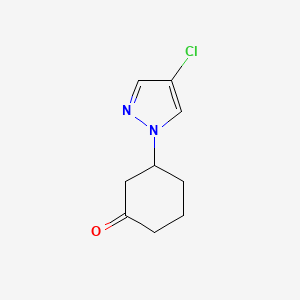

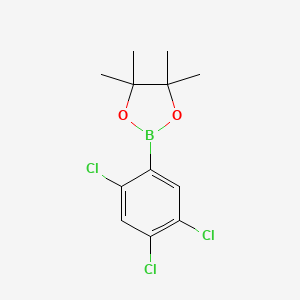

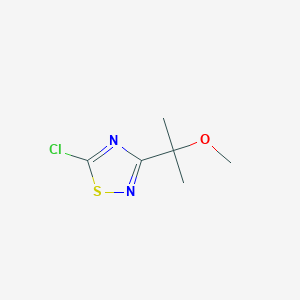

“Methyl 6-chlorobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring substituted with a chlorine atom at the 6th position and a carboxylate group at the 2nd position . The presence of these functional groups may influence its chemical properties and reactivity.Aplicaciones Científicas De Investigación

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a related compound, has been synthesized and studied for its photochemistry and vibrational spectra. Research by Lopes et al. (2011) explored the low energy conformers of MCPIC in cryogenic matrices, and its photoisomerization to oxazole, indicating potential applications in understanding molecular conformations and photochemical reactions (Lopes et al., 2011).

Synthesis of Macrolides

Oxazoles, including closely related compounds to Methyl 6-chlorobenzo[d]oxazole-2-carboxylate, have been utilized in the synthesis of macrolides. Wasserman et al. (1981) demonstrated that oxazoles could be used as activated carboxylates in the synthesis of complex macrolides, highlighting their potential in organic synthesis and pharmaceutical applications (Wasserman et al., 1981).

Fluorescent Probes in Peptides

Ferreira et al. (2010) investigated the preparation of various oxazole-4-carboxylates, which were used as fluorescent probes in peptides. This research indicates the potential use of similar compounds in biochemistry and molecular biology for studying peptide structures and dynamics (Ferreira et al., 2010).

Photocleavable Protecting Groups

Research on oxobenzopyrano[6,7-d]oxazoles by Gonçalves et al. (2010) suggests the use of related oxazole compounds as photocleavable protecting groups. This application is significant in synthetic chemistry for controlling reactions and protecting sensitive functional groups (Gonçalves et al., 2010).

Antibacterial Activities

A study by Cooper et al. (1990) on quinolones containing oxazole and other heterocyclic substituents, including a close relation to this compound, revealed significant antibacterial activity. This research underscores the potential pharmaceutical applications of oxazole derivatives in developing new antibiotics (Cooper et al., 1990).

Propiedades

IUPAC Name |

methyl 6-chloro-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIFELSKOYSNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)

![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)

![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)